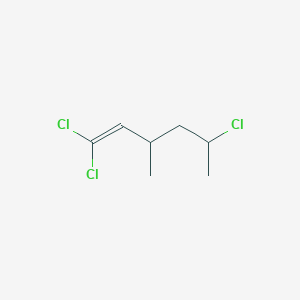
1,1,5-Trichloro-3-methylhex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5-Trichloro-3-methylhex-1-ene is an organic compound characterized by the presence of three chlorine atoms and a double bond within its molecular structure. This compound falls under the category of halogenated alkenes, which are known for their reactivity and diverse applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,5-Trichloro-3-methylhex-1-ene typically involves the chlorination of 3-methylhex-1-ene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,5-Trichloro-3-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Addition Reactions: Halogens like bromine or chlorine in the presence of a solvent such as carbon tetrachloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of compounds like 1,1,5-trihydroxy-3-methylhex-1-ene.
Addition: Formation of dihalogenated compounds.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,5-Trichloro-3-methylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1,5-Trichloro-3-methylhex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The pathways involved in its action may include signal transduction, enzyme inhibition, and modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
- 1,1,3-Trichloro-3-methylhex-1-ene
- 1,1,5-Trichloro-2-methylhex-1-ene
- 1,1,5-Trichloro-3-ethylhex-1-ene
Uniqueness: 1,1,5-Trichloro-3-methylhex-1-ene is unique due to its specific arrangement of chlorine atoms and the presence of a double bond at the 1-position. This structural configuration imparts distinct reactivity and properties compared to its analogs, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
88022-42-8 |
|---|---|
Molekularformel |
C7H11Cl3 |
Molekulargewicht |
201.5 g/mol |
IUPAC-Name |
1,1,5-trichloro-3-methylhex-1-ene |
InChI |
InChI=1S/C7H11Cl3/c1-5(3-6(2)8)4-7(9)10/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
GOOQEWKISXWUBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)Cl)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)

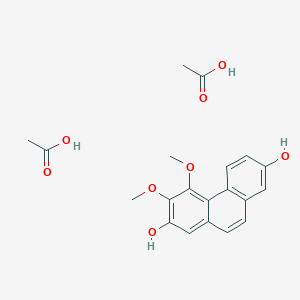
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)

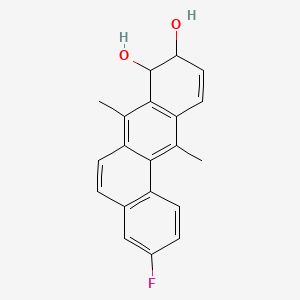
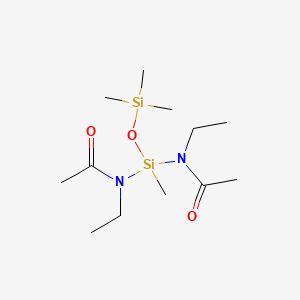
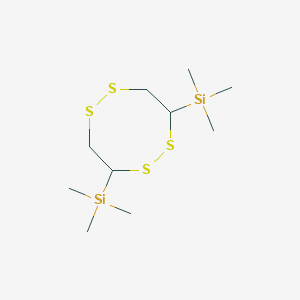
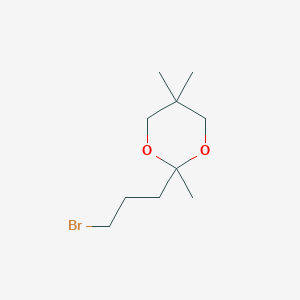
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)
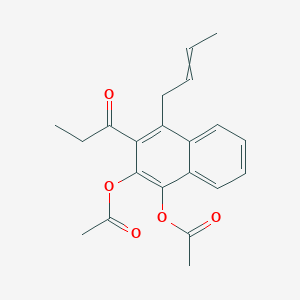

![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)
